molecular formula C12H18N4OS B2880254 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 2034306-79-9

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2880254
CAS No.: 2034306-79-9
M. Wt: 266.36
InChI Key: MZYRLYROOXBVCC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound characterized by its unique structural features, including a triazole ring and a cyclopentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring and the subsequent introduction of the triazole and cyclopentylthio groups. One common approach is the reaction of azidoacetamides with β-ketoesters under metal-free conditions to form the triazole ring. The cyclopentylthio group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone exerts its effects involves its interaction with specific molecular targets. The triazole ring and cyclopentylthio group play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-(1H-1,2,4-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone

  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclohexylthio)ethanone

  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(phenylthio)ethanone

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone stands out due to its specific combination of the triazole ring and cyclopentylthio group, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c17-12(9-18-11-3-1-2-4-11)15-7-10(8-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYRLYROOXBVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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